molecular formula C22H26ClF2N3O2S B2741828 N-(2-(diethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-2,6-difluorobenzamide hydrochloride CAS No. 1216524-53-6

N-(2-(diethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-2,6-difluorobenzamide hydrochloride

Cat. No.: B2741828
CAS No.: 1216524-53-6
M. Wt: 469.98
InChI Key: NOMANLMPMSXTNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(diethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-2,6-difluorobenzamide hydrochloride is a useful research compound. Its molecular formula is C22H26ClF2N3O2S and its molecular weight is 469.98. The purity is usually 95%.
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Scientific Research Applications

Chemical Properties and Applications

Polarizability and Molar Refractivity

A study focused on the antiemetic and parasympathomimetic activity of a structurally similar compound, detailing its density and refractive index measurements in aqueous solutions. The study calculated molar refractivity and polarizability, highlighting the compound's chemical properties and potential applications in pharmaceutical formulations (R. Sawale, T. Kalyankar, R. George, S. Deosarkar, 2016).

Synthesis of Trifluoromethyl Heterocycles

Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate has been identified as a versatile precursor for synthesizing a variety of trifluoromethyl heterocycles, including thiazoles, using rhodium(II) or copper(II) catalysis. This underscores the flexibility of using fluoro and thiazol moieties in heterocyclic chemistry for pharmaceutical development (Mark A. Honey, R. Pasceri, W. Lewis, C. Moody, 2012).

Antibacterial Applications

Recent research has investigated 2,6-difluorobenzamides for their antibacterial properties, particularly against Gram-positive bacteria like Staphylococcus aureus. The study emphasized the synthesis and characterization of novel benzamide derivatives, suggesting their mechanism of action involves inhibiting bacterial cell division by targeting the protein FtsZ (V. Straniero, Lorenzo Suigo, Giulia Lodigiani, E. Valoti, 2023).

Reaction Mechanisms and Synthesis

Efficient Synthesis Using DAST

Diethylaminosulfur trifluoride (DAST) has been employed for the efficient synthesis of fluorinated benzamide neuroleptics, demonstrating the utility of DAST in introducing fluorine atoms into complex organic molecules, which could be relevant for synthesizing structurally related compounds (J. Mukherjee, 1990).

Synthesis and Electrophysiological Activity

N-substituted imidazolylbenzamides have shown potential as selective class III electrophysiological agents, offering insights into the synthesis and biological activity of compounds that could influence cardiac arrhythmias. This research suggests the applicability of similar structures in developing cardiac therapies (T. K. Morgan, R. Lis, W. C. Lumma, K. Nickisch, R. Wohl, G. Phillips, R. Gomez, J. Lampe, S. Di Meo, A. J. Marisca, 1990).

Properties

IUPAC Name

N-[2-(diethylamino)ethyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25F2N3O2S.ClH/c1-4-26(5-2)13-14-27(21(28)19-15(23)9-7-10-16(19)24)22-25-20-17(29-6-3)11-8-12-18(20)30-22;/h7-12H,4-6,13-14H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOMANLMPMSXTNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN(C1=NC2=C(C=CC=C2S1)OCC)C(=O)C3=C(C=CC=C3F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26ClF2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.